Gonyautoxin-1 Gonyautoxin-1 Gonyautoxin I, also known as GTX1 or GTX i, belongs to the class of organic compounds known as saxitoxins, gonyautoxins, and derivatives. Saxitoxins, gonyautoxins, and derivatives are compounds with a structure based on a 2, 6-diamino-4-methyl-pyrrolo[1, 2-c]purin-10-ol skeleton. Gonyautoxin I is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, gonyautoxin i is primarily located in the cytoplasm. Outside of the human body, gonyautoxin i can be found in mollusks. This makes gonyautoxin i a potential biomarker for the consumption of this food product. Gonyautoxin I is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 60748-39-2
VCID: VC20771676
InChI: InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,12,19-21H,1-2H2,(H2,13,18)(H3,11,14,15)(H,22,23,24)
SMILES: C1C(C(C23N1C(=[N+](C(C2N=C(N3)N)COC(=O)N)[O-])N)(O)O)OS(=O)(=O)O
Molecular Formula: C10H17N7O9S
Molecular Weight: 411.35 g/mol

Gonyautoxin-1

CAS No.: 60748-39-2

Cat. No.: VC20771676

Molecular Formula: C10H17N7O9S

Molecular Weight: 411.35 g/mol

* For research use only. Not for human or veterinary use.

Gonyautoxin-1 - 60748-39-2

Specification

Description Gonyautoxin I, also known as GTX1 or GTX i, belongs to the class of organic compounds known as saxitoxins, gonyautoxins, and derivatives. Saxitoxins, gonyautoxins, and derivatives are compounds with a structure based on a 2, 6-diamino-4-methyl-pyrrolo[1, 2-c]purin-10-ol skeleton. Gonyautoxin I is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, gonyautoxin i is primarily located in the cytoplasm. Outside of the human body, gonyautoxin i can be found in mollusks. This makes gonyautoxin i a potential biomarker for the consumption of this food product. Gonyautoxin I is a potentially toxic compound.
CAS No. 60748-39-2
Molecular Formula C10H17N7O9S
Molecular Weight 411.35 g/mol
IUPAC Name (2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methyl carbamate
Standard InChI InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,12,19-21H,1-2H2,(H2,13,18)(H3,11,14,15)(H,22,23,24)
Standard InChI Key CETRDCWBMBILAL-UHFFFAOYSA-N
SMILES C1C(C(C23N1C(=[N+](C(C2N=C(N3)N)COC(=O)N)[O-])N)(O)O)OS(=O)(=O)O
Canonical SMILES C1C(C(C23N1C(=N)N(C(C2N=C(N3)N)COC(=O)N)O)(O)O)OS(=O)(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator